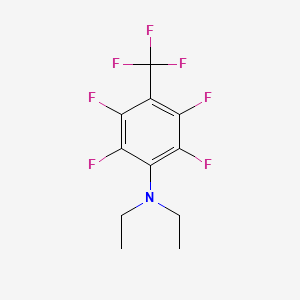![molecular formula C21H19N3S2 B12575679 Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl- CAS No. 620962-29-0](/img/structure/B12575679.png)
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, is a chemical compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse biological activities. Thiourea derivatives have gained significant attention in the field of medicinal chemistry due to their potential therapeutic applications.
Méthodes De Préparation
The synthesis of Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, typically involves the reaction of phenothiazine derivatives with thiourea. One common method includes the condensation of 2-bromo-10H-phenothiazine with N-phenylthiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antioxidant properties.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of dyes, photographic chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with cellular membranes and proteins, leading to alterations in cellular functions. This compound can inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Methdilazine: Exhibits antihistaminic and anticholinergic properties.
What sets Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl- apart is its unique combination of thiourea and phenothiazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
620962-29-0 |
|---|---|
Formule moléculaire |
C21H19N3S2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
1-(2-phenothiazin-10-ylethyl)-3-phenylthiourea |
InChI |
InChI=1S/C21H19N3S2/c25-21(23-16-8-2-1-3-9-16)22-14-15-24-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)24/h1-13H,14-15H2,(H2,22,23,25) |
Clé InChI |
DOHKWOWHYLJGLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
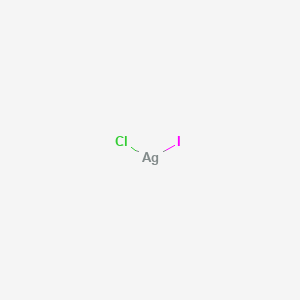
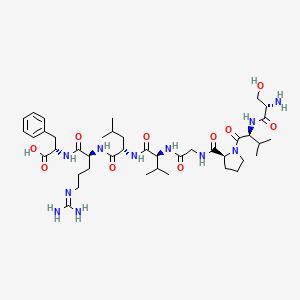

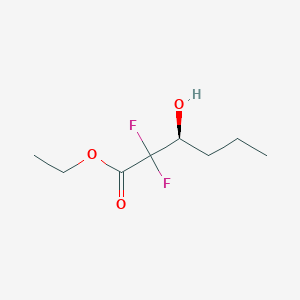
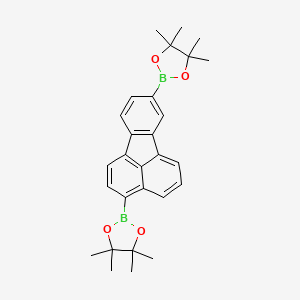

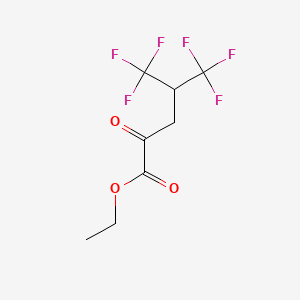
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
